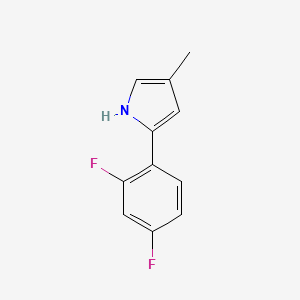
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-difluorophenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,4-difluorobenzaldehyde reacts with pyrrole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of alternative catalysts or solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl-pyrrole compounds.
科学研究应用
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
作用机制
The mechanism of action of 2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
相似化合物的比较
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrole ring.
2-(2,4-Difluorophenyl)-3-methyl-1H-pyrrole: Similar structure with a different substitution pattern on the pyrrole ring
Uniqueness
2-(2,4-Difluorophenyl)-4-methyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-difluorophenyl group can enhance its stability and alter its electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C11H9F2N |
|---|---|
分子量 |
193.19 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C11H9F2N/c1-7-4-11(14-6-7)9-3-2-8(12)5-10(9)13/h2-6,14H,1H3 |
InChI 键 |
XPGGZUAEEBZKSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)


![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
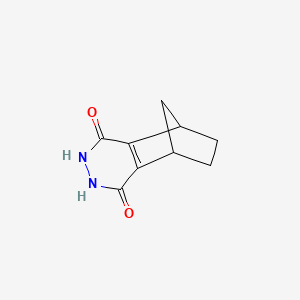
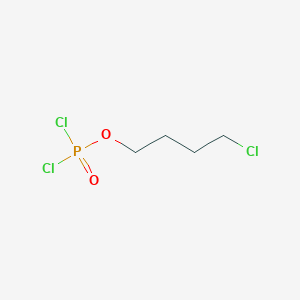
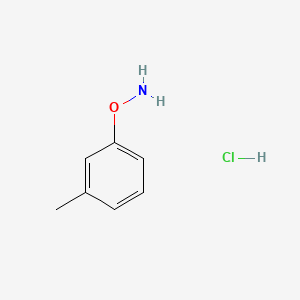

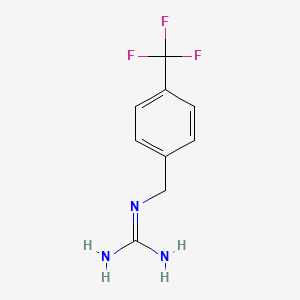
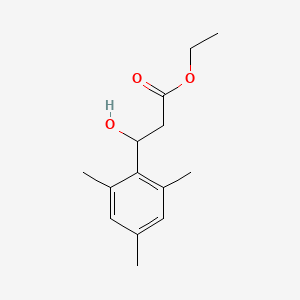
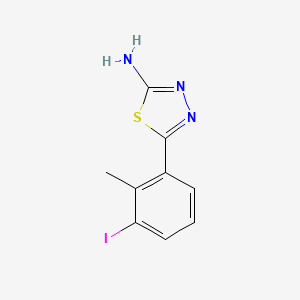
![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
